1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxy-2-methylpyrrolidine-2-carboxylic acid

Catalog No.
S3668140
CAS No.
2044712-86-7
M.F
C22H23NO5
M. Wt
381.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxy-2...

CAS Number

2044712-86-7

Product Name

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxy-2-methylpyrrolidine-2-carboxylic acid

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methoxy-2-methylpyrrolidine-2-carboxylic acid

Molecular Formula

C22H23NO5

Molecular Weight

381.4

InChI

InChI=1S/C22H23NO5/c1-22(20(24)25)11-14(27-2)12-23(22)21(26)28-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19H,11-13H2,1-2H3,(H,24,25)

InChI Key

LMPQFWMCCLLYFK-UHFFFAOYSA-N

SMILES

CC1(CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC)C(=O)O

Canonical SMILES

CC1(CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC)C(=O)O

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxy-2-methylpyrrolidine-2-carboxylic acid is a complex organic compound with the molecular formula C22H23NO5 and a molecular weight of 381.4 g/mol. This compound is notable for its structural features, which include a fluorenylmethyloxycarbonyl (Fmoc) group, commonly used in peptide synthesis as a protective group for amino acids. The compound is primarily utilized in research settings, particularly in the synthesis of peptides and related compounds due to its stability and reactivity under specific conditions .

The primary chemical reaction involving 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxy-2-methylpyrrolidine-2-carboxylic acid is its role in peptide coupling reactions. In peptide synthesis, the Fmoc group can be selectively removed using mild bases such as piperidine, which exposes a free amine group for subsequent coupling with another activated amino acid. This selective deprotection is crucial for building peptide chains in a controlled manner .

Synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxy-2-methylpyrrolidine-2-carboxylic acid typically involves several steps:

  • Preparation of the Fmoc Group: The fluorenylmethyloxycarbonyl group is introduced to protect the amine functionality.
  • Formation of the Pyrrolidine Ring: The synthesis includes cyclization reactions to form the pyrrolidine structure.
  • Carboxylic Acid Functionalization: The introduction of the carboxylic acid moiety completes the structure.

These steps may vary based on specific reagents and conditions used, but they generally follow standard organic synthesis protocols for constructing complex molecules.

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxy-2-methylpyrrolidine-2-carboxylic acid finds applications primarily in:

  • Peptide Synthesis: It serves as a key intermediate or protecting group in the solid-phase synthesis of peptides.
  • Research: The compound is valuable in studies related to protein chemistry and drug design due to its structural characteristics and reactivity .

Several compounds share structural similarities with 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxy-2-methylpyrrolidine-2-carboxylic acid, particularly those that utilize the Fmoc protecting group. Here are some notable examples:

Compound NameCAS NumberKey Features
(S)-Fmoc-β2hIle-OH167275-47-0N-Fmoc-protected β-amino acid suitable for peptide synthesis
(S)-Fmoc-β2hMet-OH-Similar structure with proteinogenic side chains
(S)-Fmoc-β2hTyr(tBu)-OH-Another derivative used in solid-phase synthesis
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(diisopropoxyphosphoryl)propanoic acid64199-88-8Phosphorus-containing amino acid with anticholinesterase activity

These compounds highlight the versatility and utility of Fmoc derivatives in organic synthesis and their potential applications in medicinal chemistry .

XLogP3

3.1

Sequence

X

Dates

Modify: 2023-08-20

Explore Compound Types